Cd(II) protoporphyrin IX
Description
Significance of Protoporphyrin IX as a Ligand Scaffold in Chemical Biology
Protoporphyrin IX (PPIX) stands as a fundamentally important tetrapyrrole, serving as the immediate precursor to heme, the iron-containing prosthetic group vital for the function of hemoproteins like hemoglobin and cytochromes. nih.gov Its structure, characterized by a large, aromatic macrocycle of four pyrrole (B145914) rings, makes it an exceptional chelating agent for a variety of metal ions. nih.gov In the field of chemical biology, PPIX is recognized as a versatile ligand scaffold. nih.govresearchgate.net Its peripheral vinyl and propionic acid groups offer sites for synthetic modification, allowing for the attachment of other molecules and the fine-tuning of its physicochemical properties. nih.govresearchgate.net This adaptability enables the creation of novel porphyrin-based molecules for applications ranging from photosensitizers in therapy to components in molecular electronics. researchgate.netbiorxiv.org The ability to reconstitute hemoproteins with modified or entirely synthetic metalloporphyrins, including those containing non-native metals, provides a powerful tool for investigating protein structure and function. nih.gov
Overview of Divalent Metal Ion Complexation with Protoporphyrin IX in Academic Contexts
The complexation of divalent metal ions with protoporphyrin IX is a cornerstone of metalloporphyrin research, with studies spanning various solvents and reaction conditions. d-nb.inforesearchgate.net The insertion of metal ions such as copper(II), zinc(II), and nickel(II) into the porphyrin core has been extensively investigated to understand the kinetics and thermodynamics of metallation. researchgate.netnih.gov These studies are often conducted in academic settings to model the enzymatic activity of ferrochelatase, the enzyme responsible for inserting iron into PPIX to form heme. nih.gov The reactivity of the metal ion and the nature of the solvent and counter-ions significantly influence the rate and mechanism of complex formation. d-nb.info For instance, research has shown that the formation of metal-protoporphyrin IX complexes can be monitored by changes in the UV-visible absorption and fluorescence spectra of the porphyrin. researchgate.net The study of these complexation reactions provides fundamental insights into coordination chemistry and the factors governing the selection and insertion of metal ions in biological systems.
The following table summarizes the formation constants for the complexation of various divalent metal ions with protoporphyrin IX in an acetonitrile-water mixture, highlighting the relative stability of these complexes.
| Metal Ion | Formation Constant (Kf) |
| Cu(II) | Largest among the tested ions |
| Zn(II) | Forms a stable complex |
| Ca(II) | Forms a complex |
| Mn(II) | Hardly combines with protoporphyrin IX |
| Ni(II) | Hardly combines with protoporphyrin IX |
| Mg(II) | Does not readily combine |
Data sourced from a study on the physicochemical properties of protoporphyrin IX with metal ions. researchgate.net
Unique Aspects of Cadmium(II) Coordination within the Protoporphyrin IX Macrocycle
The coordination of cadmium(II) within the protoporphyrin IX macrocycle presents several unique features primarily attributed to the large ionic radius of the Cd(II) ion (95 pm). researchgate.netresearchgate.net Unlike smaller ions that can fit snugly within the porphyrin plane, the Cd(II) ion is typically displaced from the plane of the four nitrogen atoms, leading to a square pyramidal coordination geometry. csulb.edumdpi.com This out-of-plane displacement is a characteristic feature of cadmium porphyrins and significantly influences their stability and reactivity. researchgate.net
Studies on cadmium(II) porphyrin complexes have revealed that the metal center can exhibit various coordination numbers, commonly five-coordinate with an axial ligand, but higher coordination numbers are also possible. researchgate.netresearchgate.net The presence of functional groups on the porphyrin periphery, such as the propionic acid groups of protoporphyrin IX, can influence the coordination environment of the cadmium ion. nih.gov Research using specialized porphyrin ligands has shown that Cd(II) can even participate in the formation of bimetallic complexes with unusual bridging coordination modes. nih.gov The fluxional behavior of the cadmium ion, including its ability to move through the porphyrin ring, has been observed in some systems, highlighting the dynamic nature of its coordination. nih.gov
The table below presents selected stereochemical parameters for a cadmium(II) porphyrin complex, illustrating the out-of-plane displacement of the cadmium ion.
| Parameter | Value (Å) |
| Cd(II) out-of-plane displacement | 0.66 |
| Average Cd-N(pyrrole) distance | 2.188 |
| Cd-N(axial ligand) distance | 2.370 |
Data from a study on a (Pyrazine)(meso-tetrakis(4-tert-methoxyphenyl)-porphyrinato)-cadmium(II) complex. mdpi.com
Scope and Academic Relevance of Cd(II) Protoporphyrin IX Studies
The study of this compound holds significant academic relevance across several scientific disciplines. In bioinorganic chemistry, it serves as a valuable model for understanding the effects of large, non-biological metal ions on the structure and properties of porphyrins. researchgate.net The distinct spectroscopic signatures of cadmium porphyrins, including their fluorescence properties, make them useful probes in biophysical studies. tandfonline.com For example, the fluorescence of glutathione-capped cadmium/tellurium quantum dots can be quenched by protoporphyrin IX disodium (B8443419) salt, a principle that has been applied in the development of analytical methods. tandfonline.com
Furthermore, the investigation of Cd(II) porphyrins contributes to the broader understanding of metalloporphyrin chemistry, including the factors that govern metal ion insertion, coordination geometry, and photophysical behavior. mdpi.comresearchgate.net The synthesis and characterization of novel cadmium porphyrin complexes continue to be an active area of research, with potential applications in materials science and catalysis. csulb.eduresearchgate.net The unique coordination chemistry of cadmium, particularly its tendency for out-of-plane displacement and dynamic behavior, provides a rich area for fundamental academic exploration. csulb.edunih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H32CdN4O4 |
|---|---|
Molecular Weight |
673.1 g/mol |
IUPAC Name |
cadmium(2+);3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
ZNUXCYFRQDQURC-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Synthesis and Advanced Spectroscopic Characterization of Cd Ii Protoporphyrin Ix
Methodologies for the Preparation of Cd(II) Protoporphyrin IX Complexes in Research Settings
The synthesis of this compound in a laboratory setting can be achieved through several established methods for metalloporphyrin preparation. The choice of method often depends on the desired purity, yield, and the starting materials available. The primary approaches involve the direct insertion of the cadmium ion into the porphyrin macrocycle or the exchange of a pre-existing metal ion with cadmium.
Direct Metalation Approaches
Direct metalation is a common and straightforward method for the synthesis of metalloporphyrins. This approach involves the reaction of the free-base protoporphyrin IX with a suitable cadmium(II) salt in an appropriate solvent. The general reaction is as follows:
H₂PPIX + CdX₂ → Cd(PPIX) + 2HX
Where H₂PPIX represents the free-base protoporphyrin IX, and CdX₂ is a cadmium salt, such as cadmium chloride (CdCl₂), cadmium acetate (B1210297) (Cd(OAc)₂), or cadmium nitrate (B79036) (Cd(NO₃)₂).
The reaction is typically carried out in a high-boiling point solvent to facilitate the insertion of the metal ion. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or pyridine (B92270) are often employed. The choice of solvent can influence the reaction rate and the solubility of the reactants and products. The progress of the metalation can be conveniently monitored using UV-visible spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a two-banded spectrum is a clear indication of the formation of the metalloporphyrin. Similarly, a shift in the Soret band to a different wavelength confirms the successful incorporation of the cadmium ion into the porphyrin core. Upon completion of the reaction, the this compound complex is typically purified by chromatography to remove any unreacted starting materials and byproducts.
Ligand Exchange Reactions
Ligand exchange, also known as transmetalation, is an alternative method for the synthesis of this compound. This method is particularly useful when the desired metalloporphyrin is difficult to prepare by direct metalation or when starting from a different metalloporphyrin complex. In this process, a pre-synthesized metalloporphyrin is reacted with a cadmium salt. If cadmium has a higher affinity for the porphyrin macrocycle than the original metal, a metal exchange will occur.
For instance, a zinc(II) protoporphyrin IX complex could be reacted with a cadmium salt. The reaction equilibrium will be driven towards the formation of the more thermodynamically stable this compound. Spectrophotometric studies have been used to investigate the metal exchange reactions between cadmium protoporphyrin and other metal chlorides, such as those of cobalt and zinc, in solvents like dimethyl sulfoxide and acetonitrile. researchgate.net The kinetics and mechanism of these exchange reactions can be complex and are influenced by factors such as the nature of the metals, the solvent, and the presence of coordinating anions. researchgate.net
Advanced Spectroscopic Probing of Electronic Structure and Coordination Environment
A suite of advanced spectroscopic techniques is employed to thoroughly characterize the electronic structure, photophysical properties, and coordination environment of this compound. These methods provide detailed information on the molecule's behavior upon interaction with light and its three-dimensional structure.
Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions and Soret/Q-Bands Analysis
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for the characterization of porphyrins and metalloporphyrins. The electronic absorption spectrum of protoporphyrin IX is characterized by a very intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, referred to as the Q-bands. researchgate.netnih.gov
The Soret band, typically observed around 400-410 nm for free-base protoporphyrin IX, arises from a strong π-π* electronic transition. researchgate.net The Q-bands, which are observed in the 500–700 nm range, are also due to π-π* transitions but are significantly weaker. researchgate.net The number and position of the Q-bands are sensitive to the symmetry of the porphyrin macrocycle. Free-base porphyrins, with their D₂h symmetry, typically exhibit four Q-bands. Upon metalation and the formation of a metalloporphyrin like this compound, the symmetry of the macrocycle increases to D₄h, which results in a simplification of the Q-band region to typically two bands.
The specific wavelengths of the Soret and Q-bands are influenced by the central metal ion, the solvent, and aggregation state. For instance, the UV-visible absorption spectrum of protoporphyrin IX shows a sharp and strong Soret band at 398 nm in an acetonitrile-water mixture. researchgate.net The binding of different metal ions, such as Ga(III) and Zn(II), to protoporphyrin IX has been shown to cause blue shifts in the absorbance maxima and the appearance of additional Soret bands. researchgate.net
| Compound | Solvent/Environment | Soret Band (nm) | Q-Bands (nm) |
|---|---|---|---|
| Protoporphyrin IX | Toluene, Ethyl Acetate, Ethanol, Methanol | ~406 | Multiple bands in the visible range |
| Protoporphyrin IX | Acetonitrile-Water | 398 | Not specified |
| Ga(III)PPIX-HmuY complex | Aqueous Buffer | 398 (additional band) | Not specified |
| Zn(II)PPIX-HmuY complex | Aqueous Buffer | 394 (additional band) | Not specified |
Fluorescence Emission Spectroscopy for Photophysical Properties and Quenching Studies
Fluorescence emission spectroscopy is a powerful tool for investigating the photophysical properties of this compound. Upon excitation with light of an appropriate wavelength, typically corresponding to one of its absorption bands, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence.
Protoporphyrin IX exhibits characteristic dual emission peaks, typically around 635 nm and 705 nm. nih.gov The exact emission wavelengths and the fluorescence quantum yield (the ratio of emitted photons to absorbed photons) are highly dependent on the molecular environment, including the solvent polarity, pH, and aggregation state. For example, the fluorescence emission of protoporphyrin IX is known to be quenched in aggregated forms. nih.gov The singlet oxygen quantum yield of protoporphyrin IX has been measured to be approximately 0.77. nih.gov
Fluorescence quenching studies can provide valuable information about the interaction of this compound with other molecules. Quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including collisional quenching, static quenching (formation of a non-fluorescent complex), and Förster resonance energy transfer (FRET). For instance, a study on the fluorescence quenching of glutathione-capped cadmium/tellurium quantum dots in the presence of protoporphyrin IX disodium (B8443419) salt suggested that fluorescence resonance energy transfer contributed to the quenching mechanism. worldscientific.com The interaction of various divalent metal ions, including Cu²⁺, Zn²⁺, and Ca²⁺, with protoporphyrin IX in an acetonitrile-water mixture has been shown to cause static fluorescence quenching due to complex formation. researchgate.net
| Property | Condition | Value |
|---|---|---|
| Excitation Maximum | Tissue | ~405 nm (Soret), ~635 nm (Q-band) |
| Emission Maxima | General | ~635 nm and ~705 nm |
| Singlet Oxygen Quantum Yield | Not specified | 0.77 |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. While the porphyrin macrocycle itself can be achiral, the introduction of chiral substituents or its interaction with a chiral environment can induce a CD signal. Porphyrins and metalloporphyrins are excellent chromophores for CD studies due to their intense Soret band. nih.gov
CD spectroscopy is a powerful tool for studying the conformational changes of biomolecules upon interaction with porphyrins. The binding of a porphyrin to a chiral macromolecule, such as a protein or DNA, can induce a CD signal in the Soret band region of the porphyrin. nih.gov This induced CD (ICD) is highly sensitive to the binding mode and the conformation of the host-guest complex. For example, the interaction of protoporphyrin IX with hemoglobin and myoglobin (B1173299) leads to conformational changes in these proteins, which can be observed by CD spectroscopy. ias.ac.innih.gov
In the context of this compound, CD spectroscopy can be used to investigate its interaction with chiral molecules and to probe the chirality of any resulting supramolecular assemblies. The sign and magnitude of the Cotton effects in the CD spectrum can provide detailed information about the stereochemistry and conformation of the complex. The effects of metalation and the presence of axial ligands on the porphyrin can also influence the induced CD spectra when interacting with other chiral molecules, such as oligopeptides. worldscientific.com While protoporphyrin IX itself is not chiral, derivatization with chiral auxiliaries or its incorporation into a chiral superstructure can lead to a molecule with a distinct CD signature, allowing for detailed conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Diamagnetic Cadmium(II) Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the structural analysis of this compound in solution. The Cd(II) ion, with its d¹⁰ electronic configuration, is diamagnetic, leading to the observation of sharp and well-resolved NMR signals. The porphyrin's aromatic ring current is a dominant factor influencing the chemical shifts (δ) of the protons. Protons located in the periphery of the macrocycle plane, such as the meso protons, are shifted downfield to approximately 9–10 ppm, while the internal protons of a free-base porphyrin are shifted significantly upfield. nih.gov
For diamagnetic metalloporphyrins like this compound, the ¹H NMR spectrum exhibits characteristic resonances. The meso protons (α, β, γ, δ) typically appear as singlets between 9.0 and 10.0 ppm. The methyl group protons resonate further upfield, generally in the 3.5–4.0 ppm range. The vinyl substituents give rise to a complex multiplet pattern, with the α-protons observed around 8.0–8.5 ppm and the terminal β-protons appearing between 6.0 and 6.5 ppm. Protons of the propionic acid side chains are found at even higher fields.
The coordination of axial ligands to the central cadmium atom can induce notable changes in the NMR spectrum, providing insights into binding interactions. Furthermore, ¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Advanced two-dimensional (2D) NMR techniques, such as COSY and NOESY, are crucial for the unambiguous assignment of proton signals and for determining the through-space proximity of nuclei, which helps in elucidating the solution-state conformation and aggregation behavior. researchgate.net
| Proton Group | Typical Chemical Shift (δ, ppm) |
|---|---|
| Meso-H | 9.0 - 10.0 |
| Vinyl α-H | 8.0 - 8.5 |
| Vinyl β-H | 6.0 - 6.5 |
| Methyl-H | 3.5 - 4.0 |
| Propionate-CH₂ | ~3.2 |
| Propionate-CH₂COOH | ~4.3 |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides detailed information about the elemental composition and electronic states of the constituent atoms. For this compound, XPS can confirm the +2 oxidation state of the central cadmium ion and characterize its coordination environment.
The high-resolution XPS spectrum for the Cd 3d region characteristically displays a spin-orbit doublet, corresponding to the Cd 3d₅/₂ and Cd 3d₃/₂ levels. The binding energy of the Cd 3d₅/₂ peak is a key indicator of the cadmium's chemical state. In metalloporphyrin complexes, this peak is typically observed in the range of 405.0 to 406.0 eV.
The N 1s spectrum is also highly informative. In a metalated porphyrin, the four nitrogen atoms of the pyrrole (B145914) rings are chemically equivalent due to coordination with the central metal ion. This equivalence results in a single, symmetric N 1s peak, typically found around 398.0 to 399.0 eV. researchgate.netresearchgate.net This is in contrast to free-base porphyrins, which show two distinct N 1s signals corresponding to the iminic (-N=) and aminic (-NH-) nitrogens. researchgate.net The precise binding energies can be influenced by factors such as axial ligation and intermolecular interactions within the sample. nih.gov
| Core Level | Typical Binding Energy (eV) | Inferred Information |
|---|---|---|
| Cd 3d₅/₂ | 405.0 - 406.0 | Confirms Cd(II) oxidation state |
| N 1s | 398.0 - 399.0 | Indicates equivalent coordinated pyrrolic nitrogens |
Resonance Raman Spectroscopy for Porphyrin Macrocycle Distortion and Metal-Ligand Vibrations
Resonance Raman (RR) spectroscopy is a powerful vibrational technique for studying colored molecules like metalloporphyrins. By tuning the excitation laser wavelength to an electronic absorption band of the porphyrin (e.g., the Soret or Q-bands), specific vibrational modes coupled to that electronic transition are selectively enhanced. ias.ac.in This allows for detailed investigation of the porphyrin structure at low concentrations. ias.ac.innih.gov
The RR spectrum of this compound contains several "marker bands" that are sensitive to the structural properties of the macrocycle. The high-frequency region (1300–1700 cm⁻¹) includes bands like ν₂, ν₃, and ν₄, whose positions are correlated with the core size of the porphyrin, the metal's oxidation state, and its spin state. ias.ac.in For instance, the ν₄ band, often referred to as the oxidation state marker, is particularly sensitive to the electron density at the porphyrin core. ias.ac.in
The low-frequency region (below 500 cm⁻¹) provides direct information about the metal-ligand bonds. Vibrational modes corresponding to the Cd-N stretching of the coordinated pyrrole nitrogens are found in this region. The frequency of these modes is a direct probe of the strength of the cadmium-nitrogen bonds. Furthermore, RR spectroscopy is highly sensitive to distortions of the porphyrin macrocycle from planarity (e.g., ruffling, saddling, doming), which manifest as changes in the frequencies and intensities of specific Raman bands. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Sensitivity |
|---|---|---|
| ν₄ | ~1350 - 1375 | Oxidation State, Electron Density |
| ν₃ | ~1470 - 1510 | Core Size, Spin State |
| ν₂ | ~1550 - 1580 | Core Size, Spin State |
| ν(M-N) | < 500 | Metal-Ligand Bond Strength |
X-ray Crystallographic Analysis of this compound and its Analogues
A key characteristic of cadmium(II) porphyrins is the large ionic radius of the Cd(II) ion (95 pm). researchgate.net This size prevents it from fitting perfectly into the plane of the four coordinating nitrogen atoms (N₄) of the porphyrin macrocycle. Consequently, the cadmium atom is typically displaced from the mean plane of these four nitrogen atoms. nih.govresearchgate.net The magnitude of this out-of-plane displacement is influenced by the coordination number of the cadmium center.
In five-coordinate complexes, where an axial ligand is bound to one face of the porphyrin, the cadmium atom is significantly displaced from the N₄ plane toward that ligand, resulting in a square pyramidal geometry. nih.gov For instance, in one Cd(II) porphyrin complex, the displacement of the Cd(II) ion from the N₄ mean plane was found to be 0.66 Å. nih.gov This displacement often induces a "doming" distortion in the porphyrin macrocycle. nih.govresearchgate.net The equatorial Cd-N(pyrrole) bond lengths are typically in the range of 2.18 to 2.22 Å, while the axial Cd-L bond length depends on the nature of the ligand. nih.govias.ac.in
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Coordination Geometry | Distorted Square Pyramidal | nih.govresearchgate.net |
| Cd-N(pyrrole) Bond Length (Å) | 2.18 - 2.22 | nih.govias.ac.in |
| Cd Displacement from N₄ Plane (Å) | 0.66 - 0.75 | nih.govresearchgate.net |
| Cd-N(axial ligand) Bond Length (Å) | ~2.27 - 2.37 | nih.govias.ac.in |
Coordination Chemistry and Metal Ligand Interactions of Cd Ii Protoporphyrin Ix
Fundamental Principles of Cadmium(II) Binding to Porphyrin Macrocycles
The chelation of a cadmium(II) ion by the protoporphyrin IX macrocycle is a classic example of Lewis acid-base chemistry. The Cd(II) ion, with its d¹⁰ electron configuration, acts as a soft Lewis acid. The four nitrogen atoms of the porphyrin core, in turn, present as donor atoms within a pre-organized macrocyclic framework. The formation of the Cd(II) protoporphyrin IX complex is driven by the favorable electrostatic interaction between the positively charged cadmium ion and the lone pairs of electrons on the porphyrin nitrogen atoms.
The binding of Cd(II) to the porphyrin is also influenced by the electronic nature of the metal ion. As a d¹⁰ ion, Cd(II) does not have any crystal field stabilization energy, and its coordination preferences are primarily dictated by its size and electrostatic interactions. The formation of the metalloporphyrin results in a neutral complex, as the porphyrin dianion (P²⁻) neutralizes the +2 charge of the cadmium ion.
Axial Ligation and Coordination Number of Cd(II) in Protoporphyrin IX Complexes
In many cadmium(II) metalloporphyrins, a five-coordinate geometry is commonly observed, resulting in a square-pyramidal structure. ntu.edu.tw This is often the case when a single axial ligand, such as a solvent molecule or another coordinating species, binds to one side of the porphyrin plane. The relatively large ionic radius of Cd(II) often leads to the fixation of only one axial ligand to form these pentacoordinate complexes. researchgate.net Six-coordinate complexes, with a distorted octahedral geometry, can also form, particularly in the presence of strongly coordinating ligands or in specific solvent environments.
The nature of the axial ligand plays a crucial role in determining the precise coordination geometry and the electronic properties of the complex. Potential axial ligands include solvent molecules (e.g., water, methanol, dimethylformamide), anions (e.g., halides, carboxylates), and nitrogenous bases (e.g., pyridine (B92270), imidazole). The strength of the axial ligand binding is influenced by the nature of the ligand itself and the solvent environment.
| Property | Description |
| Primary Coordination | Four nitrogen atoms of the protoporphyrin IX macrocycle. |
| Common Coordination Number | 5 (Five-coordinate) |
| Common Geometry | Square-pyramidal |
| Possibility of 6-Coordination | Yes, forming a distorted octahedral geometry with two axial ligands. |
| Axial Ligands | Can include solvent molecules, anions, or nitrogenous bases. |
Solvent Effects on this compound Coordination and Stability
Coordinating solvents, such as water, alcohols, and dimethylformamide, can directly participate in the coordination sphere of the Cd(II) ion by acting as axial ligands. The strength of this coordination will depend on the donor properties of the solvent. For instance, a strongly coordinating solvent can promote the formation of five- or six-coordinate species. In contrast, non-coordinating solvents are less likely to participate in axial ligation, potentially leaving the axial positions of the Cd(II) ion vacant or available for other ligands present in the solution.
The solubility of protoporphyrin IX itself is highly dependent on the solvent, and this, in turn, affects the formation and stability of its metal complexes. Protoporphyrin IX is sparingly soluble in water but shows better solubility in organic solvents and aqueous solutions containing surfactants or co-solvents. The choice of solvent can therefore be critical for preventing aggregation of the metalloporphyrin, which can complicate spectroscopic and thermodynamic studies.
Furthermore, the solvent can influence the equilibrium between different coordination states. For example, in a solution containing a potential axial ligand, a coordinating solvent can compete for the axial binding site, thereby affecting the stability of the resulting complex. The dielectric constant of the solvent can also play a role by influencing the electrostatic interactions within the complex and between the complex and other species in solution.
Competitive Binding Studies of Cd(II) with Other Divalent Metal Ions in Protoporphyrin IX Systems
In biological and environmental systems, protoporphyrin IX may be exposed to a variety of divalent metal ions, leading to competition for the porphyrin's central binding site. The relative affinity of different metal ions for protoporphyrin IX is a key factor in determining which metalloporphyrin will be formed.
Studies involving the enzyme ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX to form heme, have provided insights into the competitive binding of various divalent metal ions. In vitro, ferrochelatase has been shown to catalyze the insertion of other divalent metal ions, including zinc(II), copper(II), cobalt(II), and nickel(II), into protoporphyrin IX. nih.govnih.gov This indicates that these metal ions can effectively compete with iron(II) for the porphyrin macrocycle within the enzyme's active site.
The order of reactivity for metal ion insertion into porphyrins does not always follow a simple trend and can be influenced by factors such as the ionic radius of the metal, its solvation energy, and the specific porphyrin structure. For instance, in some systems, the reactivity follows the order Cu(II) > Zn(II) > Co(II) > Fe(II) > Ni(II). While specific competitive binding studies for Cd(II) with a wide range of other divalent metals for protoporphyrin IX in non-enzymatic systems are not extensively documented in the readily available literature, the principles of hard and soft acids and bases (HSAB) theory can provide some predictive power. As a soft acid, Cd(II) would be expected to form stable complexes with the relatively soft nitrogen donors of the porphyrin. Its larger ionic radius, however, may result in a less optimal fit within the porphyrin core compared to smaller ions, potentially influencing its competitive binding ability.
The relative binding affinities can be quantified by comparing the stability constants of the different metalloprotoporphyrin IX complexes. A higher stability constant indicates a greater thermodynamic driving force for complex formation.
Thermodynamic and Kinetic Analysis of this compound Complex Formation
The formation of this compound can be characterized by both thermodynamic and kinetic parameters. Thermodynamics governs the extent to which the complex will form at equilibrium, while kinetics describes the rate at which this equilibrium is reached.
Thermodynamic Analysis:
The primary thermodynamic parameter used to quantify the stability of a metalloporphyrin complex is the formation constant (K_f) or stability constant (β). This is the equilibrium constant for the reaction:
Cd²⁺ + P²⁻ ⇌ CdP
where P²⁻ represents the protoporphyrin IX dianion and CdP is the cadmium(II) protoporphyrin IX complex. A large value for K_f indicates that the formation of the complex is highly favored at equilibrium. The stability constant is related to the standard Gibbs free energy change (ΔG°) for the reaction by the equation:
ΔG° = -RT ln(K_f)
where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy change is composed of both enthalpic (ΔH°) and entropic (ΔS°) contributions:
ΔG° = ΔH° - TΔS°
Calorimetric techniques can be used to directly measure the enthalpy change associated with complex formation. The entropy change is often positive for chelation reactions due to the release of solvent molecules from the metal ion's coordination sphere.
Kinetic Analysis:
The kinetics of metalloporphyrin formation involve the insertion of the metal ion into the porphyrin macrocycle. This process can be relatively slow due to the need for the porphyrin ring to deform to allow the metal ion to enter the central cavity. The rate of formation can be influenced by several factors, including the nature of the metal ion (specifically its solvation sphere), the solvent, and the presence of any catalysts.
The rate law for the formation of a metalloporphyrin can be complex and may involve multiple steps. A general proposed mechanism involves the formation of an initial outer-sphere complex between the metal ion and the porphyrin, followed by the rate-determining step of metal insertion. The rate of metal insertion is often dependent on the rate of solvent exchange from the inner coordination sphere of the metal ion.
Kinetic studies of metal insertion into protoporphyrin IX, particularly in the context of enzymatic catalysis by ferrochelatase, have shown that the process is highly regulated. nih.gov In non-enzymatic systems, the rate of Cd(II) insertion into protoporphyrin IX would be expected to be influenced by the lability of the solvent molecules in the Cd(II) coordination sphere.
Mechanistic Biochemical and Biophysical Studies of Cd Ii Protoporphyrin Ix Interactions
Elucidation of Ferrochelatase Inhibition by Cd(II) Protoporphyrin IX and Cadmium(II) Ions
Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for catalyzing the insertion of ferrous iron into protoporphyrin IX to produce protoheme. acs.orgnih.gov The inhibition of this crucial enzyme by heavy metal ions such as cadmium (Cd(II)) and their corresponding metalloporphyrin complexes has been a subject of significant biochemical investigation. Divalent heavy metals, including cadmium, are recognized inhibitors of ferrochelatase. nih.gov The inhibitory mechanism is not one of simple competitive binding for the iron substrate; rather, studies have shown that the enzyme can catalyze the insertion of these alternative metals into the porphyrin ring. nih.gov However, the resulting metalated porphyrins, such as this compound, are poorly released by the enzyme. nih.gov This leads to a potent inhibition of the enzyme's catalytic cycle, effectively trapping the enzyme in a non-productive state.
Structural Basis of Ferrochelatase-Cd(II) Protoporphyrin IX Interactions
Understanding the inhibitory effect of cadmium begins with the structural details of its interaction with ferrochelatase. X-ray crystallography studies on ferrochelatase from Saccharomyces cerevisiae have provided detailed insights into the binding of the Cd(II) ion, a key component of the inhibitory complex. acs.org These studies have identified two distinct binding sites for Cd(II).
The primary metal-binding site is located deep within the enzyme's active cleft. Here, the Cd(II) ion is coordinated by a group of highly conserved amino acid residues. acs.org A second, more superficial binding site for Cd(II) has also been identified, located approximately 14 Å from the primary site. acs.org This secondary site involves coordination with a different set of amino acid residues. acs.org While the crystal structure with the fully formed this compound product has not been detailed, the structural data for the Cd(II) ion itself reveals the precise atomic interactions that underpin its potent inhibitory effects before it is even inserted into the porphyrin ring.
Kinetic Mechanisms of Enzyme Inhibition (e.g., Product Release Inhibition)
The kinetic mechanism of ferrochelatase inhibition by cadmium is primarily characterized by product release inhibition . While ferrochelatase can utilize Cd(II) as a substrate to form this compound, the subsequent release of this metalloporphyrin product from the active site is extremely slow. nih.gov This effectively sequesters the enzyme in an enzyme-product complex, preventing it from participating in further catalytic cycles with its natural substrates, ferrous iron and protoporphyrin IX.
This mechanism contrasts with simple competitive inhibition, where an inhibitor reversibly binds to the active site and competes with the substrate. In the case of Cd(II), the enzyme actively participates in creating its own inhibitor. The tight binding and poor release of the this compound product make cadmium a particularly effective inhibitor of heme synthesis. nih.gov This type of inhibition is also observed with other divalent heavy metals like mercury and lead. nih.gov
Role of Specific Amino Acid Residues in Cd(II) Binding and Inhibition
Specific amino acid residues within the ferrochelatase active site play a crucial role in coordinating the Cd(II) ion, which is the initial step leading to inhibition. Crystallographic studies of Saccharomyces cerevisiae ferrochelatase have precisely identified these residues. acs.org
At the primary metal-binding site, the invariant amino acids Histidine 235 (H235), Glutamate 314 (E314), and Serine 275 (S275), along with solvent molecules, are directly involved in coordinating the Cd(II) ion. acs.org H235 is identified as the primary metal-binding residue, having the shortest distance to the metal ion. acs.org
A second, distinct Cd(II) binding site was found near the surface of the enzyme, where Glutamate 97 (E97), Histidine 317 (H317), and Glutamate 326 (E326) participate in metal coordination. acs.org This site is thought to be involved in initial metal binding and regulation. acs.org The interaction of Cd(II) with these specific residues facilitates its positioning within the active site for subsequent insertion into protoporphyrin IX, ultimately leading to the formation of the inhibitory product.
The following table summarizes the key amino acid residues of S. cerevisiae ferrochelatase involved in cadmium binding.
| Binding Site | Interacting Amino Acid Residues | Role |
| Primary Site | H235, E314, S275 | Primary coordination of the Cd(II) ion in the active site. acs.org |
| Secondary Site | E97, H317, E326 | Putative role in initial metal binding and regulation. acs.org |
Molecular Interactions with Model Biological Systems and Biomolecules
Beyond its interaction with ferrochelatase, the broader biophysical interactions of metalloporphyrins like this compound are critical to understanding their biological impact. Hemoglobin and myoglobin (B1173299), the primary oxygen-carrying proteins in vertebrates, serve as excellent model systems for studying these interactions. While direct studies on this compound are limited, extensive research on the parent molecule, protoporphyrin IX, provides a strong basis for understanding these molecular interactions.
Binding and Conformational Changes in Hemoglobin and Myoglobin Analogues
Spectrophotometric and circular dichroism studies have demonstrated that protoporphyrin IX interacts with both hemoglobin (Hb) and myoglobin (Mb), forming ground-state complexes. nih.govias.ac.inresearchgate.net This binding induces significant conformational changes in both proteins. nih.govias.ac.in The binding parameters, including the affinity constant (K) and the number of binding sites (p), are dependent on the concentration and aggregation state of the porphyrin. ias.ac.innih.gov Generally, as the concentration and aggregation of protoporphyrin IX increase, the binding affinity constant decreases, while the number of available binding sites on the proteins increases. ias.ac.innih.gov
The nature of these interactions differs between the two proteins. The binding of protoporphyrin IX to hemoglobin is primarily electrostatic in nature, especially at lower concentrations. nih.gov In contrast, its interaction with myoglobin is predominantly hydrophobic. nih.gov These findings suggest that this compound would similarly bind to these heme proteins, likely through a combination of hydrophobic and electrostatic forces, inducing structural alterations that could impact their physiological function.
The table below details the binding characteristics of protoporphyrin IX with hemoglobin and myoglobin.
| Protein | Primary Interaction Type | Effect of Increased Porphyrin Concentration |
| Hemoglobin | Electrostatic nih.gov | Decreased binding affinity, increased number of binding sites. nih.gov |
| Myoglobin | Hydrophobic nih.gov | Decreased binding affinity, increased number of binding sites. nih.gov |
Ligand Exchange Dynamics with Haemoproteins
The interaction of protoporphyrin IX with oxyhemoglobin and oxymyoglobin can lead to significant functional consequences, including ligand exchange dynamics. Studies have shown that upon binding to these proteins, protoporphyrin IX can cause the release of heme-bound oxygen. nih.govias.ac.inresearchgate.net The extent of this oxygen release is dependent on the stoichiometric ratio of the porphyrin to the protein. ias.ac.in
This displacement of a key physiological ligand (O₂) demonstrates that the binding of an external porphyrin can directly modulate the function of a haemoprotein. This process can be considered a form of ligand exchange, where the binding of protoporphyrin IX at sites on the protein alters the affinity of the heme iron for oxygen, leading to its release. Furthermore, the complexation of protoporphyrin IX with hemoglobin and myoglobin has been shown to potentiate their peroxidase activities. nih.govias.ac.in These dynamic interactions highlight the potential of this compound to not only bind to haemoproteins but also to actively alter their ligand-binding properties and enzymatic capabilities.
Interaction with Nucleic Acids and DNA Structures (e.g., G-quadruplexes)
The interaction of metalloporphyrins with nucleic acid structures is a subject of considerable scientific inquiry. Protoporphyrin IX (PPIX), the parent macrocycle of the cadmium-containing compound, has demonstrated a notable affinity for G-quadruplex DNA structures. nih.govresearchgate.net These are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and gene promoter regions, which are implicated in the regulation of gene expression and chromosome stability.
Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided insights into the selective recognition of G-quadruplex DNA by PPIX. researchgate.net These studies indicate that PPIX preferentially binds to the 3'-terminal G-quartets of parallel G-quadruplex structures, forming stable 1:1 complexes. researchgate.net The binding is primarily driven by π-π stacking interactions between the porphyrin's aromatic core and the planar surface of the G-quartet. researchgate.net
The introduction of a cadmium(II) ion into the porphyrin ring can modulate these interactions. Research on metalloporphyrins containing divalent metal ions such as Mercury(II), Cadmium(II), and Lead(II) has shown that these complexes can induce conformational changes in DNA. researchgate.net While porphyrins themselves can bind to DNA through intercalation, groove binding, or external electrostatic association, the presence of a central metal ion influences the binding mode and affinity. nih.govsyr.edunih.gov For instance, some metalloporphyrins exhibit a reduced tendency to intercalate compared to their metal-free counterparts. syr.edu The specific binding geometry and affinity of this compound for G-quadruplexes and other DNA structures are influenced by the coordination chemistry of the cadmium ion, which can affect the planarity and electronic properties of the porphyrin macrocycle.
Cellular Uptake and Intracellular Distribution Mechanisms in Experimental Cell Models (in vitro)
The entry of this compound into cells and its subsequent distribution within intracellular compartments are critical determinants of its biological activity. The cellular uptake of metalloporphyrins is a complex process influenced by the physicochemical properties of the molecule, such as its charge, lipophilicity, and molecular shape. consensus.app
Passive Diffusion versus Transporter-Mediated Uptake
The cellular uptake of porphyrins can occur through both passive diffusion across the plasma membrane and transporter-mediated processes. The lipophilicity of the porphyrin molecule plays a significant role in its ability to passively diffuse through the lipid bilayer of the cell membrane. Structural modifications to metalloporphyrins, such as the length and position of alkyl substituents, can alter their lipophilicity and, consequently, their rate of cellular uptake. consensus.appconsensus.app
Localization within Cellular Compartments in Research Contexts
Once inside the cell, the distribution of this compound is not uniform. Fluorescence microscopy studies on the parent compound, protoporphyrin IX, have shown that its intracellular localization is dependent on the method of administration. Exogenously administered PPIX tends to localize primarily in the cell membranes. nih.gov
In vitro studies with various metalloisoporphyrins in human carcinoma HEp2 cells have demonstrated that these compounds accumulate within cells and often show partial localization in the mitochondria. nih.govbohrium.com This mitochondrial accumulation is significant, as these organelles are central to many cellular processes, including energy metabolism and apoptosis. nih.govresearchgate.net The specific localization of this compound within cellular compartments is likely to be a key factor in its mechanism of action, with potential accumulation in both membranes and mitochondria. nih.govresearchgate.net
Modulation of Cellular Pathways Relevant to Heme Biosynthesis
This compound can significantly interfere with the heme biosynthesis pathway, a fundamental process for the production of heme, which is essential for a variety of proteins. This interference is primarily due to the presence of the cadmium ion.
Effects on Protoporphyrin IX Accumulation and Efflux
A key consequence of the interaction of cadmium with the heme biosynthesis pathway is the accumulation of protoporphyrin IX. nih.gov This occurs because cadmium can disrupt the final step of heme synthesis. Under normal physiological conditions, the enzyme ferrochelatase inserts ferrous iron (Fe²⁺) into the protoporphyrin IX macrocycle to form heme. frontiersin.org Cadmium has been identified as a potent inhibitor of this crucial enzymatic step. frontiersin.orgnih.gov
The inhibition of ferrochelatase by cadmium leads to a bottleneck in the pathway, causing the substrate, protoporphyrin IX, to accumulate within the cell, particularly in the mitochondria where the final steps of heme synthesis occur. mdpi.commdpi.com The regulation of protoporphyrin IX levels is also influenced by efflux transporters, such as ATP-binding cassette subfamily G member 2 (ABCG2), which can transport excess PPIX out of the cell. nih.gov However, the inhibitory effect of cadmium on ferrochelatase can overwhelm these efflux mechanisms, leading to a significant intracellular build-up of PPIX.
Influence on Related Enzymatic Activities
The primary enzymatic activity influenced by cadmium in the context of heme biosynthesis is that of ferrochelatase. Studies on purified ferrochelatase have demonstrated that cadmium ions act as inhibitors of the enzyme's activity. nih.gov The inhibition constant (Ki) for cadmium has been reported to be approximately 50 µM. nih.gov This inhibition is a critical factor in the disruption of heme homeostasis.
While ferrochelatase is the most directly affected enzyme, the accumulation of protoporphyrin IX can have feedback effects on other enzymes in the pathway. The heme biosynthetic pathway is tightly regulated, and the levels of intermediates can influence the activity of upstream enzymes. For instance, heme itself acts as a negative feedback regulator of 5-aminolevulinate synthase (ALAS), the rate-limiting enzyme of the pathway. nih.govplos.org A reduction in heme production due to ferrochelatase inhibition by cadmium could potentially lead to a dysregulation of ALAS activity. However, the most pronounced and direct effect of cadmium on this pathway is the potent inhibition of ferrochelatase, leading to the accumulation of its substrate, protoporphyrin IX. nih.gov It has been shown that the inhibition by cadmium is not due to the inability of the enzyme to insert the metal into the porphyrin ring, but rather due to the poor or diminished release of the resulting metalloporphyrin product from the enzyme's active site. frontiersin.orgnih.gov
Photophysical and Photochemical Research on Cd Ii Protoporphyrin Ix
Excitation and Emission Profiles of Cd(II) Protoporphyrin IX
The electronic absorption spectrum of this compound, like other metalloporphyrins, is characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. The Soret band arises from the strongly allowed S₀ → S₂ transition, while the Q bands originate from the quasi-forbidden S₀ → S₁ transition. Upon metalation with Cd(II), the four Q-bands typically seen in the free-base protoporphyrin IX spectrum coalesce into two, a phenomenon characteristic of the increased symmetry (from D₂h to D₄h) of the porphyrin macrocycle. mtak.hu
The excitation spectrum of this compound generally mirrors its absorption spectrum, indicating that the fluorescence originates from the lowest singlet excited state (S₁) populated through these absorption bands. The primary emission peak for protoporphyrin IX is typically observed around 630-635 nm. researchgate.netresearchgate.net The exact positions of the absorption and emission maxima are sensitive to the solvent environment, reflecting the polarity and refractive index of the medium. nih.govnih.gov
| Spectral Property | Typical Wavelength Range (nm) | Transition |
| Soret Band (Absorption) | ~400-420 | S₀ → S₂ |
| Q Bands (Absorption) | ~500-600 | S₀ → S₁ |
| Fluorescence Emission | ~620-640 | S₁ → S₀ |
The introduction of the cadmium ion is expected to have a pronounced effect on the deactivation pathways of the S₁ excited state. Due to the heavy-atom effect of cadmium, spin-orbit coupling is enhanced. This facilitation of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁) leads to a decrease in the fluorescence quantum yield (Φf) and a corresponding increase in the triplet state quantum yield (ΦT). researchgate.net
For the parent free-base protoporphyrin IX (PpIX), the fluorescence quantum yield is relatively low, typically around 0.085 in solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The triplet quantum yield for PpIX is correspondingly high, often reported to be in the range of 0.6 to 0.75. researchgate.netnih.gov For this compound, one would anticipate a further reduction in Φf and an enhancement of ΦT, pushing the triplet quantum yield closer to unity. This efficient population of the triplet state is the foundation for its photochemical reactivity.
Table of Expected Quantum Yields for this compound
| Parameter | Free-Base Protoporphyrin IX (Typical Values) | This compound (Expected Trend) |
|---|---|---|
| Fluorescence Quantum Yield (Φf) | ~0.085 researchgate.net | Lower |
Upon irradiation, porphyrins, including this compound, can undergo photodegradation or photobleaching. This process is primarily mediated by reactive oxygen species (ROS), particularly singlet oxygen, which is generated by the photosensitizer itself. mdpi.com The degradation involves photooxidation of the porphyrin macrocycle. nih.gov
The main degradation pathways for protoporphyrin IX derivatives involve the formation of photoprotoporphyrins and formyl products. mdpi.comresearchgate.net These reactions lead to the disruption of the conjugated π-system of the macrocycle, resulting in a loss of the characteristic absorption bands and, consequently, a loss of photosensitizing activity. nih.gov The rate of photodegradation is dependent on several factors, including the light fluence rate, the concentration of molecular oxygen, and the local microenvironment of the photosensitizer. nih.gov While specific degradation kinetics for this compound are not widely reported, its high triplet quantum yield suggests a propensity for efficient ROS generation, which would in turn contribute to its own photobleaching.
Reactive Oxygen Species Generation Capacity in Controlled Environments
The long-lived triplet state of this compound, efficiently populated via intersystem crossing, can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state. This energy transfer leads to the formation of highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic applications. nih.govnih.gov This process is the hallmark of a Type II photoreaction.
The primary mechanism for ROS generation by this compound is the Type II pathway. nih.govuc.pt Following excitation and intersystem crossing to the triplet state (³Cd-PPIX*), the photosensitizer interacts with ground-state molecular oxygen:
³Cd-PPIX* + ³O₂ → ¹Cd-PPIX + ¹O₂
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. For free-base protoporphyrin IX, ΦΔ values are high, often reported to be around 0.80 in aqueous micellar solutions. researchgate.net Given the expected high triplet quantum yield of this compound, its ΦΔ is also anticipated to be very high, making it an efficient generator of singlet oxygen. nih.gov The generation of singlet oxygen can be directly detected by its characteristic phosphorescence at approximately 1270 nm. nih.govresearchgate.net
In addition to the dominant Type II mechanism, photosensitizers can also undergo Type I photoreactions. In this pathway, the excited triplet state photosensitizer reacts directly with a substrate molecule (e.g., a lipid, protein, or even solvent) through electron or hydrogen atom transfer. This results in the formation of radical ions or free radicals. uc.ptnih.gov These radicals can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•) and other reactive oxygen species. nih.govmdpi.com
³Cd-PPIX* + Substrate → [Cd-PPIX]⁻• + [Substrate]⁺• or ³Cd-PPIX* + Substrate → [Cd-PPIX]⁺• + [Substrate]⁻•
The resulting radicals can further react with oxygen: [Substrate]⁻• + O₂ → Substrate + O₂⁻•
While the Type II pathway is generally considered predominant for protoporphyrin IX and its derivatives, the Type I mechanism can become more significant in environments with low oxygen concentration or high concentrations of reducible or oxidizable substrates. daneshyari.comnih.gov The generation of superoxide radicals has been demonstrated for protoporphyrin IX under certain conditions. nih.gov
Energy Transfer Processes Involving this compound
The well-defined excited states of this compound allow it to participate in energy transfer processes, acting as either an energy donor or an acceptor in suitably designed molecular systems. rsc.org Energy transfer can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.
FRET is a non-radiative, long-range process that occurs through dipole-dipole coupling and depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. researchgate.net Dexter energy transfer is a short-range process requiring orbital overlap between the donor and acceptor, involving the exchange of electrons.
Due to its strong absorption in the Soret region and fluorescence in the red part of the spectrum, this compound can be an effective energy acceptor from donors that emit in the blue-violet region. Conversely, its long-lived triplet state makes it a potential energy donor to an acceptor with a lower triplet energy level. Such energy transfer processes are crucial in the design of advanced photosensitizing systems and molecular wires. rsc.orgnih.gov
Förster Resonance Energy Transfer (FRET) in Conjugate Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a ground-state acceptor molecule through long-range dipole-dipole interactions. The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful "spectroscopic ruler" for studying molecular interactions and conformations.
For FRET to occur, several conditions must be met: the donor and acceptor molecules must be in close proximity, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the donor must possess a significant fluorescence quantum yield.
While specific studies detailing the use of this compound in FRET conjugate systems are not extensively documented, its properties can be inferred from the behavior of similar, well-studied metalloporphyrins. Cd(II) is a d¹⁰ metal ion, meaning it has a closed-shell electronic configuration. Consequently, the photophysical properties of this compound are dominated by the π-electron system of the porphyrin macrocycle, much like free-base protoporphyrin IX (PpIX) and its Zinc(II) analog (ZnPP). researchgate.netmdpi.com Both PpIX and ZnPP are known to be fluorescent, a key requirement for a potential FRET donor. researchgate.netnih.gov
The intense Soret absorption band of metalloporphyrins lies around 400-420 nm, with weaker Q-bands appearing at longer wavelengths (500-650 nm). researchgate.net Fluorescence emission typically occurs at wavelengths just beyond the longest-wavelength Q-band. For instance, ZnPP displays a strong fluorescence emission peak around 594 nm. researchgate.net This spectral profile makes this compound a suitable FRET partner when paired with appropriate acceptors that absorb in this region. Its potential role in a FRET system is summarized below:
As a FRET Donor: When excited at its Soret band, an excited-state this compound molecule could transfer its energy non-radiatively to a nearby acceptor chromophore. The acceptor's absorption spectrum would need to overlap with the emission spectrum of the Cd(II) porphyrin (expected to be in the ~600-650 nm range).
As a FRET Acceptor: The strong Soret band of this compound makes it an excellent potential acceptor. A donor molecule with fluorescence emission in the violet-blue region of the spectrum (~400-450 nm) could efficiently transfer energy to the porphyrin.
The construction of such conjugate systems would involve covalently linking this compound to another molecule, such as a protein, nucleic acid, or another chromophore, to ensure the proximity required for efficient energy transfer.
Electron Transfer Mechanisms in Photoinduced Processes
Photoinduced electron transfer (PET) is a fundamental process in chemistry and biology where absorption of light by a photosensitizer leads to the transfer of an electron to or from another molecule. Metalloporphyrins are widely studied as photosensitizers in these reactions due to their strong light absorption and electrochemically active nature. researchgate.net
Upon photoexcitation, this compound is promoted to an electronically excited state (singlet or triplet). In this state, the molecule is both a better electron donor (more easily oxidized) and a better electron acceptor (more easily reduced) than in its ground state. Whether it donates or accepts an electron depends on the redox properties of nearby molecules.
The mechanism of PET involving a photosensitizer like this compound can proceed via two main pathways:
Oxidative Quenching: The excited porphyrin ([Cd(II)PpIX]*) donates an electron to an acceptor molecule (A), resulting in the formation of a porphyrin radical cation ([Cd(II)PpIX]•⁺) and an acceptor radical anion (A•⁻).
[Cd(II)PpIX] + A → [Cd(II)PpIX]•⁺ + A•⁻
Reductive Quenching: The excited porphyrin accepts an electron from a donor molecule (D), leading to the formation of a porphyrin radical anion ([Cd(II)PpIX]•⁻) and a donor radical cation (D•⁺).
[Cd(II)PpIX] + D → [Cd(II)PpIX]•⁻ + D•⁺
Because the Cd(II) ion is redox-inactive, these electron transfer events occur from the porphyrin macrocycle's π-orbitals. researchgate.net This is in contrast to porphyrins with redox-active metals like iron or cobalt, where the metal center itself can participate in the electron transfer. nih.govacs.org The efficiency and rate of these PET processes are governed by factors such as the distance between the donor and acceptor and the thermodynamic driving force of the reaction. Studies on the analogous Zn(II) protoporphyrin IX have shown it to be an effective photosensitizer for redox reactions, capable of initiating electron transfer from its excited singlet state on a picosecond timescale. nih.gov Similar behavior is anticipated for this compound due to its comparable electronic structure.
Influence of Microenvironment and Aggregation State on Photophysics
The photophysical properties of this compound are exceptionally sensitive to its immediate surroundings. This sensitivity is primarily dictated by the amphiphilic nature of the protoporphyrin IX ligand, which possesses a large, hydrophobic porphyrin core and two hydrophilic propionate (B1217596) side chains. cdnsciencepub.com
In aqueous solutions, particularly around neutral pH, protoporphyrin IX and its metal complexes tend to form aggregates to minimize the unfavorable interaction between the hydrophobic core and water. cdnsciencepub.com This aggregation has a dramatic impact on the compound's photophysical behavior:
Absorption Spectra: Aggregation typically leads to a broadening and often a blue-shift of the Soret band compared to the sharp, intense band observed for the monomeric form in organic solvents or in the presence of detergents. cdnsciencepub.commdpi.com
Fluorescence: The most significant effect of aggregation is severe fluorescence quenching. Aggregated porphyrins exhibit very low fluorescence intensity and short excited-state lifetimes due to the introduction of efficient non-radiative decay pathways. cdnsciencepub.com This is a critical consideration, as monomerization is often required for applications like photodynamic therapy or fluorescence-based sensing. mdpi.com
The equilibrium between monomeric and aggregated species can be shifted by several environmental factors:
Solvent Polarity: In non-polar organic solvents, this compound exists primarily as a monomer and exhibits strong fluorescence. As solvent polarity increases, its solubility decreases, promoting aggregation and quenching fluorescence. mdpi.com
pH: The ionization state of the propionate side chains is pH-dependent. At acidic pH, the carboxyl groups are protonated, reducing electrostatic repulsion and favoring the formation of large aggregates. At basic pH, the deprotonated carboxylate groups increase repulsion, leading to disaggregation and the prevalence of monomeric or dimeric species, which restores fluorescence. cdnsciencepub.com
Binding to Macromolecules: The presence of proteins, such as serum albumin, or surfactants can disrupt aggregates by providing a hydrophobic environment for the porphyrin ring. This sequestration leads to monomerization and a significant enhancement of fluorescence quantum yield. mdpi.com
The table below summarizes the typical effects of the microenvironment on the key photophysical properties of protoporphyrin IX, which are directly applicable to the Cd(II) complex.
| Parameter | Non-polar Solvent (e.g., Toluene) | Aqueous Buffer (Neutral pH) | Aqueous Buffer + Albumin |
| Aggregation State | Monomeric | Aggregated | Monomeric (Bound) |
| Soret Band | Sharp, ~408 nm | Broad, Blue-shifted | Sharp, Red-shifted |
| Fluorescence Intensity | High | Very Low (Quenched) | High (Recovered) |
| Fluorescence Quantum Yield (Φf) | High (~0.1-0.3) | Very Low (<0.01) | High |
| Excited State Lifetime | Long (nanoseconds) | Short (sub-nanosecond) | Long (nanoseconds) |
Data presented is based on typical values for protoporphyrin IX and its d¹⁰ metal complexes like Zn(II) protoporphyrin IX. nih.govmdpi.com
Advanced Research Applications and Methodological Development of Cd Ii Protoporphyrin Ix Analogues
Development of Cd(II) Protoporphyrin IX as a Spectroscopic Probe in Chemical Biology
The intrinsic fluorescence and distinct spectral characteristics of metalloporphyrins, such as this compound, make them valuable tools for spectroscopic investigations in biological systems. researchgate.netmdpi.com These properties allow for the sensitive detection and quantification of various analytes.
Porphyrins and their metallated derivatives are adept at sensing a variety of molecules and ions. nih.gov The modification of protoporphyrin IX and its subsequent metallation, for instance with zinc, has been shown to create effective biosensors for nucleic acids. researchgate.netnih.gov These sensors can undergo a detectable fluorescence change upon binding to specific DNA structures like G-quadruplexes. researchgate.netnih.gov
The development of porphyrin-based sensors extends to the detection of metal ions. For example, certain water-soluble porphyrins exhibit selective colorimetric responses to different metal ions depending on the pH. While a particular porphyrin, H2TDMPzP, was noted to sense Cd2+ in a pH range of 6–10, it could also detect other ions like Cu2+, Zn2+, and Pb2+ at different pH levels. nih.gov Research has also focused on creating optical sensor membranes for the detection of cadmium(II) in aqueous solutions, where a porphyrin-functionalized membrane showed a distinct color and spectral response to Cd(II). researchgate.net
The application of porphyrins in sensing platforms is a growing area of analytical research. nih.gov Their vibrant colors and responsiveness to various analytes make them ideal for colorimetric sensor arrays. nih.gov These arrays can utilize the Lewis and Brønsted acid-base interactions of the dyes to recognize different compounds. nih.gov
Furthermore, polymers containing protoporphyrin IX have been developed for the spectrophotometric detection of metal ions. nih.gov These polymer-based sensors can also function as hydrogel-based pH sensors. nih.gov The versatility of porphyrins allows for their integration into various analytical devices, including microfluidic paper-based analytical devices (μPADs) for practical applications like water analysis. nih.gov
Incorporation into Advanced Materials for Research Exploration
The integration of this compound and its analogues into advanced materials has led to the development of novel systems with enhanced functionalities for research purposes.
The conjugation of protoporphyrin IX with nanomaterials like carbon dots (CDs) and quantum dots (QDs) has been shown to improve its photophysical properties. researchgate.netnih.gov For instance, conjugating protoporphyrin IX with carbon dots can enhance its solubility and cellular uptake. researchgate.netnih.govnih.gov These conjugates have demonstrated dual-emission behavior, with the carbon dot-related emission being attenuated while the protoporphyrin IX-related emission remains prominent. nih.gov
The interaction between protoporphyrin IX and CdTe quantum dots has also been studied, revealing that the luminescence of the quantum dots is quenched in the presence of the porphyrin. nih.gov This quenching effect is attributed to the interaction and alteration of the quantum dots by the porphyrin, potentially through an oxidation process. nih.gov This phenomenon suggests a potential new method for detecting photosensitizers. nih.gov
Below is a table summarizing the loading efficiencies of different protoporphyrin IX-carbon dot conjugates:
| Conjugate | Loading Efficiency (%) |
| PpIX-CD | 41 |
| (PpIX-CD)p | 34 |
| PpIX@CD | 48 |
Data sourced from Aguilar Cosme, J. R., et al. (2019). nih.gov
Protoporphyrin IX and its derivatives are capable of self-assembling into a variety of well-defined nanostructures. researchgate.netrsc.org This self-assembly is driven by noncovalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic-hydrophobic interactions. researchgate.net By modifying the hydrophilic groups of protoporphyrin IX, for example with amino acids like L-phenylalanine and D-phenylalanine, the π-π stacking can be strengthened, leading to spontaneous self-assembly into morphologies like spheres, nanofibers, and lamellar structures. researchgate.net
The resulting nanostructures can be characterized using techniques such as UV/Vis, fluorescence, and circular dichroism spectroscopy, as well as scanning electron microscopy. researchgate.net The ability to control the morphology of these self-assembled structures opens up potential applications in areas like energy transport and storage. researchgate.net
Porphyrins and metalloporphyrins are valuable building blocks for the construction of metal-organic frameworks (MOFs). nih.gov These porous crystalline materials have high surface areas and tunable structures, making them promising for heterogeneous catalysis. digitellinc.comresearchgate.net In porphyrin-based MOFs, the porphyrin unit can act as an organic linker that coordinates with metal ions or clusters. mdpi.com
The incorporation of metalloporphyrins into MOFs can create active sites for catalytic applications. nih.gov For instance, MOFs constructed with porphyrinic sites have been developed as robust heterogeneous catalysts. digitellinc.com The catalytic properties of these materials can be tailored by altering the peripheral groups or the central metal ion of the porphyrin. mdpi.com Research has explored the use of various metal ions, including Mn2+, Cu2+, Zn2+, and Cd2+, in the formation of these porphyrin-based MOFs. mdpi.com These materials have shown potential in mimicking the catalytic functions of enzymes and in applications such as oxidation reactions.
As a Model Compound for Studying Metalloprotein Active Sites and Reactivity
This compound serves as an invaluable tool for probing the active sites of metalloproteins, particularly heme-containing proteins. By substituting the native iron ion with cadmium(II), researchers can investigate the structural and dynamic properties of the protein's active site without the complexities of the iron's paramagnetic and redox-active nature. The d¹⁰ electronic configuration of Cd(II) makes it diamagnetic, which is advantageous for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Furthermore, cadmium is known to be capable of replacing native metals like zinc, copper, and iron in various proteins, often leading to structural and functional alterations. mdpi.comnih.gov This substitution can induce conformational changes in heme proteins, which can be monitored by techniques such as circular dichroism spectroscopy to understand how the protein scaffold responds to different metal ions. researchgate.net In the context of enzymes like ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX, Cd(II) acts as an inhibitor. researchgate.net Studying the binding of this compound to such enzymes helps elucidate the structural requirements and mechanism of substrate and inhibitor binding within the catalytic site.
Comparative Research with Other Metalloporphyrin IX Complexes
The properties and functions of protoporphyrin IX are profoundly influenced by the central metal ion it coordinates. nih.gov Comparative studies between this compound and other metalloporphyrin IX complexes, such as those containing iron (heme), zinc, nickel, and copper, are crucial for understanding the specific roles these metals play in biological and chemical systems. nih.govwikipedia.orgnih.gov
Influence of Metal Ion on Coordination and Electronic Properties
The identity of the central metal ion dictates the coordination geometry, electronic structure, and consequently, the reactivity of the metalloporphyrin complex. The metal's size, charge, and d-electron configuration determine factors like M-N bond lengths, the displacement of the metal from the porphyrin plane, and the ability to coordinate axial ligands.
For instance, high-spin Fe(II) in deoxy-myoglobin is five-coordinate and displaced from the porphyrin plane, a feature critical for its oxygen-binding function. In contrast, low-spin Fe(II) in carbonmonoxy-myoglobin is six-coordinate and lies nearly in the plane. Cd(II), being a larger ion, typically forms five- or six-coordinate complexes and causes significant distortion of the porphyrin ring. These structural differences, in turn, modulate the electronic properties of the macrocycle, including its redox potentials and UV-visible absorption spectra.
| Metalloporphyrin IX | Common Oxidation State | d-Electron Count | Typical Coordination Geometry | Key Electronic Feature |
|---|---|---|---|---|
| This compound | +2 | d¹⁰ | Five-coordinate, square pyramidal | Diamagnetic, NMR-active (¹¹³Cd), Fluorescent |
| Fe(II) Protoporphyrin IX (Heme) | +2 | d⁶ | Five-coordinate (high-spin) or Six-coordinate (low-spin) | Paramagnetic (high-spin), Redox-active |
| Fe(III) Protoporphyrin IX (Hemin) | +3 | d⁵ | Five-coordinate (high-spin) or Six-coordinate (low-spin) | Paramagnetic, Redox-active |
| Zn(II) Protoporphyrin IX | +2 | d¹⁰ | Five-coordinate, square pyramidal | Diamagnetic, Fluorescent |
| Cu(II) Protoporphyrin IX | +2 | d⁹ | Four-coordinate, square planar | Paramagnetic, EPR-active |
| Ni(II) Protoporphyrin IX | +2 | d⁸ | Four-coordinate, square planar | Diamagnetic (low-spin), Distorts upon protein binding nih.gov |
Differential Biochemical Interactions Based on Central Metal
The central metal ion is a primary determinant of how a metalloporphyrin interacts with biological molecules like proteins and nucleic acids. Heme (Fe(II)-PPIX) is the natural prosthetic group for a vast array of proteins, including hemoglobin and myoglobin (B1173299), where it is responsible for reversible oxygen binding. researchgate.net The specific biochemical function is intrinsically linked to the iron center's ability to change its spin state and coordination number upon ligand binding.
In contrast, other metalloporphyrins can act as probes or inhibitors. For example, when copper(II) protoporphyrin IX is introduced into apomyoglobin, it serves as a spectroscopic reporter group to study the heme environment, though it does not bind oxygen. nih.gov Similarly, the binding of free-base protoporphyrin IX and its Ni(II) complex to ferrochelatase induces a saddling distortion in the porphyrin, providing insight into the catalytic mechanism. nih.gov Cd(II) ions are known inhibitors of ferrochelatase and can induce significant structural changes in proteins like myoglobin and cytochrome c. researchgate.netresearchgate.net Studies have also shown that metal-loaded frataxin can bind protoporphyrin IX, a process dependent on the presence of a metal ion like Fe(II) or Zn(II). mdpi.com The interaction of protoporphyrin IX with hemoglobin and myoglobin can lead to conformational changes and alter the proteins' functions, such as releasing heme-bound oxygen and enhancing peroxidase activity. nih.govias.ac.in
Contrasting Photophysical Behavior of Various Metalloporphyrin IX Derivatives
The photophysical properties of metalloporphyrins—such as light absorption, fluorescence, and the generation of reactive oxygen species—are strongly dependent on the central metal ion. nih.gov These properties are critical for applications like photodynamic therapy (PDT), where a photosensitizer absorbs light and produces cytotoxic singlet oxygen. nih.gov
The nature of the metal ion influences the lifetimes of the excited singlet and triplet states. Diamagnetic, closed-shell metals like Zn(II) often yield complexes with high fluorescence quantum yields and long-lived triplet states, making them efficient photosensitizers. Conversely, paramagnetic metals like Cu(II) have unpaired d-electrons that can couple with the porphyrin's π-electrons, providing efficient pathways for non-radiative decay and thus quenching fluorescence and reducing the triplet state lifetime.
Cd(II), as a heavy diamagnetic metal, exhibits a pronounced "heavy atom effect." This effect enhances the rate of intersystem crossing from the excited singlet state to the triplet state. Consequently, Cd(II) porphyrins typically have lower fluorescence quantum yields compared to their lighter Zn(II) analogues, but they can be very efficient producers of singlet oxygen, a key cytotoxic agent in PDT. The photophysical properties of protoporphyrin IX itself are also highly sensitive to its environment, such as solvent polarity and pH. mdpi.com
Q & A
Q. What methodologies are recommended for synthesizing Cd(II) protoporphyrin IX?
To synthesize this compound, dissolve protoporphyrin IX free base in a polar solvent (e.g., pyridine) under inert conditions. Add a cadmium(II) salt (e.g., CdCl₂) and maintain pH 7–9 to facilitate metal insertion. Purify via column chromatography or recrystallization, and confirm metalation using UV-vis spectroscopy (Soret band shift to ~410–420 nm) and mass spectrometry . For enhanced solubility, esterify carboxylic acid groups using methanol/HCl to form this compound dimethyl ester .
Q. How does Cd(II) incorporation alter the spectral properties of protoporphyrin IX?
Cd(II) metalation shifts the Soret band of protoporphyrin IX from ~380 nm (free base) to ~410–420 nm, with distinct Q-band absorption. Fluorescence emission intensity decreases due to heavy-metal quenching effects. Compare spectra to reference metalloporphyrins (e.g., Zn(II)- or Co(III)-protoporphyrin IX) to validate metalation efficiency .
Q. What solvent systems optimize this compound solubility for in vitro assays?
For aqueous studies, dissolve this compound in 0.1 M Tris buffer (pH 8–9) mixed with DMSO or ethanol (50:50 v/v). In organic phases, use dimethyl ester derivatives dissolved in chloroform or dichloromethane. Monitor aggregation via resonant light scattering (RLS) to avoid artifactual results .
Advanced Research Questions
Q. How can this compound be used to probe heme oxygenase (HO) activity?
this compound is a competitive HO inhibitor. In vitro: Incubate recombinant HO-1 with Cd(II)-protoporphyrin IX (1–10 µM) and monitor heme degradation via spectrophotometry (decrease at 400 nm) or HPLC . In vivo: Compare hepatic HO activity in Cd(II)-treated vs. control models using bilirubin production assays. Note that Cd(II) may exhibit opposing effects in vitro vs. in vivo (e.g., Co(III)-protoporphyrin IX promotes HO in vivo despite in vitro inhibition) .
Q. What experimental designs assess this compound’s potential in photodynamic therapy (PDT)?
Encapsulate this compound in silica nanoparticles via organosilane functionalization to enhance singlet oxygen (¹O₂) generation. Validate ¹O₂ production using 1,3-diphenylisobenzofuran (DPBF) decay assays or direct phosphorescence detection at 1270 nm. Compare PDT efficacy in cancer cell lines (e.g., Vero-E6) using viability assays (CC50) and viral RNA/protein inhibition (e.g., SARS-CoV-2 models) .
Q. How does this compound aggregation affect its biochemical activity?
Aggregation reduces bioavailability. Characterize pH- and ionic strength-dependent aggregation via UV-vis spectroscopy (split Soret bands at ~360–400 nm) and RLS. At pH 3–7, Cd(II)-protoporphyrin IX forms π-π stacked dimers; above pH 8, dimers dissociate. Use dynamic light scattering (DLS) to monitor hydrodynamic radius changes in physiological buffers .
Q. What proteomic approaches identify this compound’s regulatory targets?
Employ iTRAQ-based quantitative proteomics to compare protein profiles in Cd(II)-treated vs. untreated cells. Focus on heme biosynthesis proteins (e.g., ferrochelatase, SLC25A5 transporters) and oxidative phosphorylation pathways. Validate findings via Western blot for proteins like Iba57 (succinyl-CoA regulation) and TSPO (mitochondrial porphyrin transport) .
Data Contradiction Analysis
Q. How to resolve discrepancies in this compound’s enzyme inhibition across studies?
Discrepancies may arise from assay conditions (e.g., free vs. protein-bound porphyrin) or cellular uptake variability. Standardize protocols:
Q. Why do this compound’s antimicrobial effects vary between Gram-positive and Gram-negative bacteria?
Gram-negative outer membranes limit porphyrin uptake. Use chelators (e.g., EDTA) to permeabilize membranes or conjugate Cd(II)-protoporphyrin IX to cell-penetrating peptides. Compare MIC values against Staphylococcus aureus (Gram+) and E. coli (Gram-), referencing Ga(III)- and Mn(III)-protoporphyrin IX studies .
Methodological Best Practices
- Metalation Validation : Always confirm Cd(II) incorporation via inductively coupled plasma mass spectrometry (ICP-MS) or X-ray crystallography.
- Photostability : Shield Cd(II)-protoporphyrin IX from light during storage to prevent degradation .
- Negative Controls : Include Cu(II)-protoporphyrin IX (non-HO inhibitory) in enzyme studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
